molecular formula C27H31N3O5 B6550514 N-cyclopentyl-5-{1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}pentanamide CAS No. 1040680-81-6

N-cyclopentyl-5-{1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}pentanamide

Cat. No.: B6550514
CAS No.: 1040680-81-6
M. Wt: 477.6 g/mol
InChI Key: XQBULJRAUNVNTP-UHFFFAOYSA-N
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Description

N-cyclopentyl-5-{1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}pentanamide is a structurally complex small molecule featuring a tetrahydroquinazolinone core substituted with a pentanamide chain, a cyclopentyl group, and a 5-formyl-2-methoxybenzyl moiety. The quinazolinone core is a common pharmacophore in drug discovery due to its ability to engage in hydrogen bonding and π-π interactions, often contributing to enzyme inhibition or receptor modulation .

Properties

IUPAC Name

N-cyclopentyl-5-[1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxoquinazolin-3-yl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N3O5/c1-35-24-14-13-19(18-31)16-20(24)17-30-23-11-5-4-10-22(23)26(33)29(27(30)34)15-7-6-12-25(32)28-21-8-2-3-9-21/h4-5,10-11,13-14,16,18,21H,2-3,6-9,12,15,17H2,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQBULJRAUNVNTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCCC(=O)NC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related molecules from the provided evidence, focusing on molecular features, synthesis, and spectral properties.

Table 1: Structural and Functional Group Comparison

Compound Name / ID Core Structure Key Substituents Functional Groups Present
Target Compound Tetrahydroquinazolinone Cyclopentyl, 5-formyl-2-methoxybenzyl, pentanamide Amide, ketone, methoxy, formyl
AV6 Biphenyl-tetrazole Pentanamido ester, 4-formylphenyl, methyl Ester, tetrazole, formyl, amide
11a Quinoline-piperazine Trifluoromethoxyphenylpiperazine, pentanamide Amide, piperazine, trifluoromethoxy
AV8 Biphenyl-tetrazole Isopropyl-5-methylphenyl ester, pentanamido Ester, tetrazole, branched alkyl
C F2 Isoindoline-sulfamoyl 3,4-Dimethylisoxazole sulfamoyl, pentanamide Amide, sulfonamide, isoxazole

Key Observations

Core Structure Diversity: The target compound’s tetrahydroquinazolinone core distinguishes it from biphenyl-tetrazole (AV6, AV8) or quinoline-piperazine (11a) derivatives. Quinazolinones are associated with kinase inhibition, whereas tetrazoles and piperazines often enhance solubility or receptor binding . The isoindoline core in C F2 introduces a sulfamoyl group, which is absent in the target but common in antimicrobial agents.

Substituent Effects: The 5-formyl-2-methoxybenzyl group in the target may enhance electrophilic reactivity compared to AV6’s 4-formylphenyl or 11a’s trifluoromethoxyphenyl. The cyclopentyl moiety in the target could improve metabolic stability over linear alkyl chains (e.g., AV6’s methyl groups), as cyclic alkanes resist oxidative degradation .

Synthetic Complexity: Compounds like 11a and AV6 were synthesized via carbodiimide-mediated couplings or esterifications, yielding 44–75% . The target’s synthesis would likely require multi-step functionalization of the quinazolinone core, similar to methods in .

Table 2: Spectroscopic and Physicochemical Data

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Yield (%) Key Spectral Peaks (IR/NMR)
Target Compound Not reported Not reported N/A Anticipated: C=O (1723 cm⁻¹), NH (3289 cm⁻¹)
AV6 C₃₁H₃₃N₅O₄ 539.62 74 IR: 1723 (C=O), 1656 (C=N); NMR: δ 4.37 (s, CH₂)
11a C₃₂H₃₃F₃N₄O₂ 586.63 44 NMR: δ 9.09 (s, NH), 3.11 (t, piperazine)
AV8 C₃₄H₄₁N₅O₃ 567.72 75 IR: 1712 (C=O); NMR: δ 2.27 (s, CH₃)

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